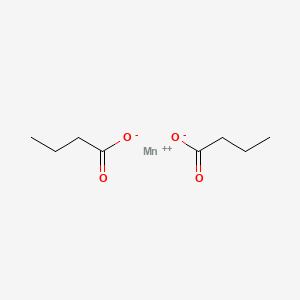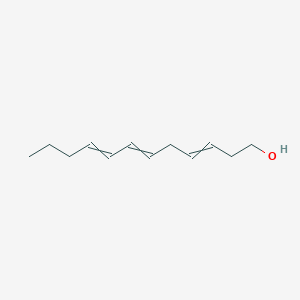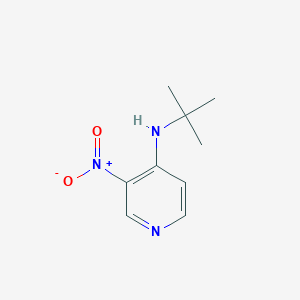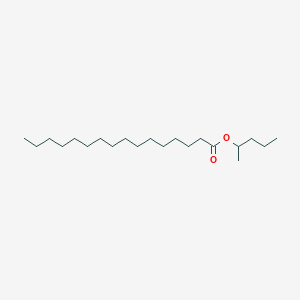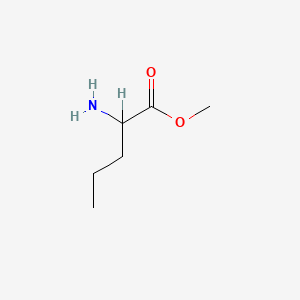
2-アミノ-4-(4-tert-ブチルフェニル)チオフェン-3-カルボン酸エチル
説明
Ethyl 2-amino-4-(4-tert-butylphenyl)thiophene-3-carboxylate is a synthetic organic compound with the molecular formula C17H21NO2S. It is a derivative of thiophene, a sulfur-containing heterocycle, and features a tert-butylphenyl group, which contributes to its unique chemical properties. This compound is of interest in various fields of scientific research due to its potential biological and chemical applications.
科学的研究の応用
有機合成
2-アミノ-4-(4-tert-ブチルフェニル)チオフェン-3-カルボン酸エチル: は、有機合成における貴重な化合物です。これは、特により複雑なチオフェン誘導体の合成において、さまざまな有機分子のビルディングブロックとして役立ちます。 これらの誘導体は、電子工学やフォトニクスにおける潜在的な用途を持つ新素材の開発に不可欠です .
製薬研究
製薬研究では、この化合物は、創薬や合成における可能性について検討されています。 そのチオフェンコアは、多くの医薬品分子に見られる共通のモチーフであり、このコアの修飾により、効力と安全性プロファイルを向上させた新しい治療薬の開発につながる可能性があります .
プロテオミクス
この化合物は、タンパク質相互作用と機能の研究に関与する可能性のあるプロテオミクス研究で使用されています。 その反応性官能基により、プロテオミクスプローブとして機能し、さらなる分析のためにタンパク質を標識または修飾するために使用できます .
材料科学
この化合物のユニークな構造により、先進材料の開発に適しています。 これは、有機発光ダイオード(OLED)や太陽電池の製造に不可欠な有機半導体の作成に使用できます .
触媒
2-アミノ-4-(4-tert-ブチルフェニル)チオフェン-3-カルボン酸エチルは、触媒において配位子として役立つ可能性があります。 金属と配位する能力により、環境に優しく持続可能な反応を含むさまざまな化学反応で使用される触媒の形成につながる可能性があります .
環境科学
環境科学では、この化合物は、汚染物質の検出と定量に使用できる可能性があります。 その化学反応性により、特定の汚染物質と結合することができ、環境の健康を監視するために設計されたセンサーやアッセイでの使用に適した候補となっています .
抗菌研究
研究によると、チオフェン誘導体は抗菌特性を示します。 そのため、この化合物は、さまざまな細菌病原体に対して効果的な新しい抗菌剤の開発に期待が持てます .
化学教育
最後に、この化合物は、化学教育においても、官能基化チオフェンの例として使用されています。 学生は、有機化学の原理と、化学反応性や特性における官能基の重要性を理解するのに役立ちます .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-amino-4-(4-tert-butylphenyl)thiophene-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a dicarbonyl compound and elemental sulfur.
Introduction of the Amino Group: The amino group is introduced via a nucleophilic substitution reaction, where an appropriate amine reacts with a halogenated thiophene derivative.
Attachment of the Tert-Butylphenyl Group: This step involves a Friedel-Crafts alkylation reaction, where the thiophene ring is alkylated with a tert-butylbenzene derivative in the presence of a Lewis acid catalyst.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions to form the ethyl ester.
Industrial Production Methods
Industrial production of Ethyl 2-amino-4-(4-tert-butylphenyl)thiophene-3-carboxylate may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
Ethyl 2-amino-4-(4-tert-butylphenyl)thiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents like tin(II) chloride or iron powder in acidic conditions.
Substitution: The amino group
特性
IUPAC Name |
ethyl 2-amino-4-(4-tert-butylphenyl)thiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2S/c1-5-20-16(19)14-13(10-21-15(14)18)11-6-8-12(9-7-11)17(2,3)4/h6-10H,5,18H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVICNZAIGJEBRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)C(C)(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



